

Application Notes and Protocols for Pazufloxacin Mesilate Ear Drops Clinical Trials

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Compound of Interest

Compound Name: Pazufloxacin

Cat. No.: B1662166

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These application notes provide a detailed overview of the clinical trial protocols for **Pazufloxacin** Mesilate ear drops, designed for researchers, scientists, and professionals in drug development. The information is compiled from publicly available clinical trial data.

Study Objective & Design

The primary objective of the clinical trials is to investigate the safety, tolerance, and pharmacokinetic properties of single-dose **Pazufloxacin** Mesilate ear drops in patients with acute or chronic suppurative otitis media.[1][2] A key goal is to observe the safety and tolerability of different concentrations of the ear drops.[3][4]

Parameter	Description
Official Title	A Single Dose Phase I Clinical Study of Pazufloxacin Mesilate Ear Drops for the Patients With Otitis Media.[1]
Conditions	Acute Suppurative Otitis Media, Chronic Suppurative Otitis Media.[1][2]
Study Type	Interventional.[1]
Study Design	Randomized, Parallel Assignment, Open Label. [1]
Estimated Enrollment	32 participants.[1][2]

Patient Population

The trials recruit adult male and female patients aged 18 to 65 years diagnosed with acute or chronic suppurative otitis media requiring local antimicrobial treatment.^{[1][2][5]} All participants are required to provide written informed consent.^{[1][2]}

Inclusion Criteria	Exclusion Criteria
Aged 18-65 years, both genders. ^{[1][2]}	Allergy to quinolone antibiotics or severe allergic constitution. ^{[1][2][3]}
Diagnosis of acute or chronic suppurative otitis media requiring partial treatment with antimicrobial agents. ^{[1][2]}	Inability to collect otorrhea during the trial. ^{[1][2][3]}
Written informed consent provided. ^{[1][2]}	High severity of infection requiring combined antibiotic treatment. ^{[1][2][3]}
For female patients, not pregnant, lactating, or planning pregnancy in the short term. ^{[1][5]}	Infections induced by pathogens other than bacteria (e.g., fungus, virus). ^{[1][2][3]}
Complicated otitis externa or intracranial/extracranial complications. ^{[1][2][3]}	
Severe diseases of cerebral, cardiopulmonary, renal, hepatic, or circulatory systems. ^{[1][2]}	
Life-threatening diseases such as malignant tumors or AIDS. ^{[1][2]}	
Enrollment in another clinical trial within the past 3 months. ^{[1][5]}	
History of alcohol or drug abuse. ^{[1][5]}	
Neurological or psychiatric diseases that would interfere with protocol compliance. ^{[1][5]}	

Investigational Product and Dosing

The clinical trials evaluate ascending concentrations of **Pazufloxacin** Mesilate ear drops and include an active comparator arm.^[1]

Arm	Intervention	Dosage and Administration
Experimental	0.1% Pazufloxacin Mesilate Ear Drops	10 drops administered into the ear, followed by a 10-minute ear bath. [1] [2] [5]
Experimental	0.3% Pazufloxacin Mesilate Ear Drops	10 drops administered into the ear, followed by a 10-minute ear bath. [1] [2] [5]
Experimental	0.5% Pazufloxacin Mesilate Ear Drops	10 drops administered into the ear, followed by a 10-minute ear bath. [1] [2] [5]
Active Comparator	Pazufloxacin mesilate injection	0.3g administered via ventricular injection over 30 minutes. [1] [2] [5]

Outcome Measures

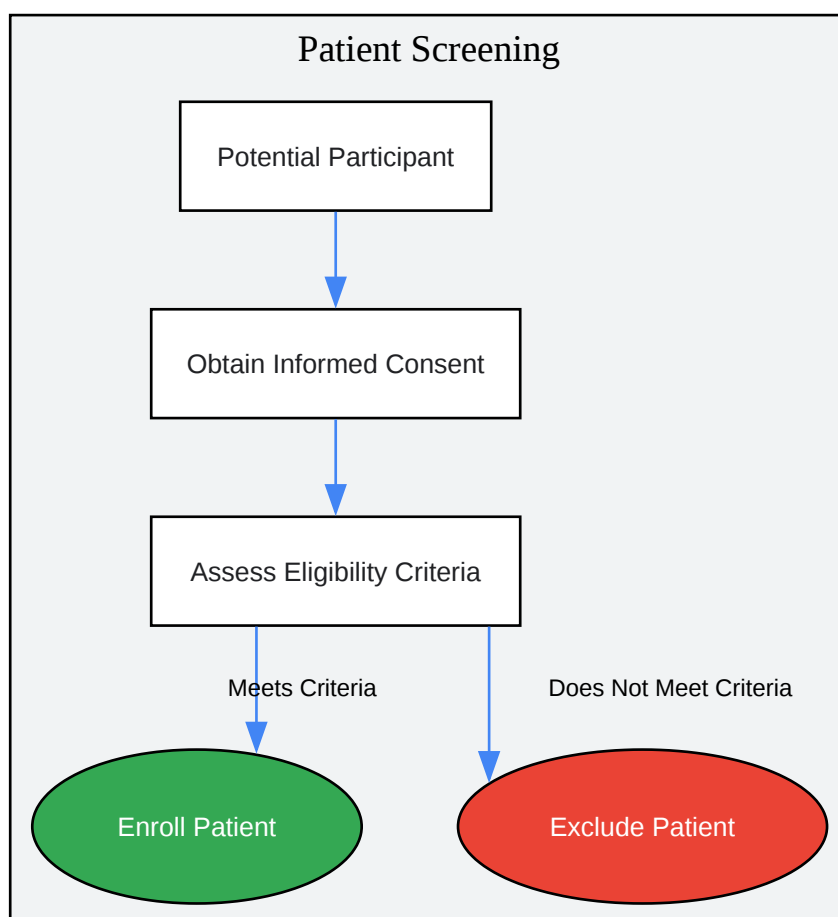
The trials assess both primary and secondary outcome measures to determine the safety, tolerability, and pharmacokinetics of the ear drops.

Outcome Type	Measure	Time Frame
Primary	Safety and tolerance of pazufloxacin mesilate ear drops, assessed by changes in vital signs and the number of Adverse Events (AE) and Serious Adverse Events (SAE). [1] [5]	24 hours. [5]
Secondary	Pharmacokinetics (PK) of pazufloxacin mesilate ear drops. [5]	24 hours. [5]

Experimental Protocols

Protocol 1: Patient Screening and Enrollment

- Informed Consent: Obtain written informed consent from all potential participants.[\[1\]](#)[\[2\]](#)
- Eligibility Assessment: Screen patients based on the detailed inclusion and exclusion criteria. This includes age and gender verification, clinical diagnosis of otitis media, and a thorough review of medical history and concomitant medications.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Baseline Assessment: Collect baseline demographic and clinical data.

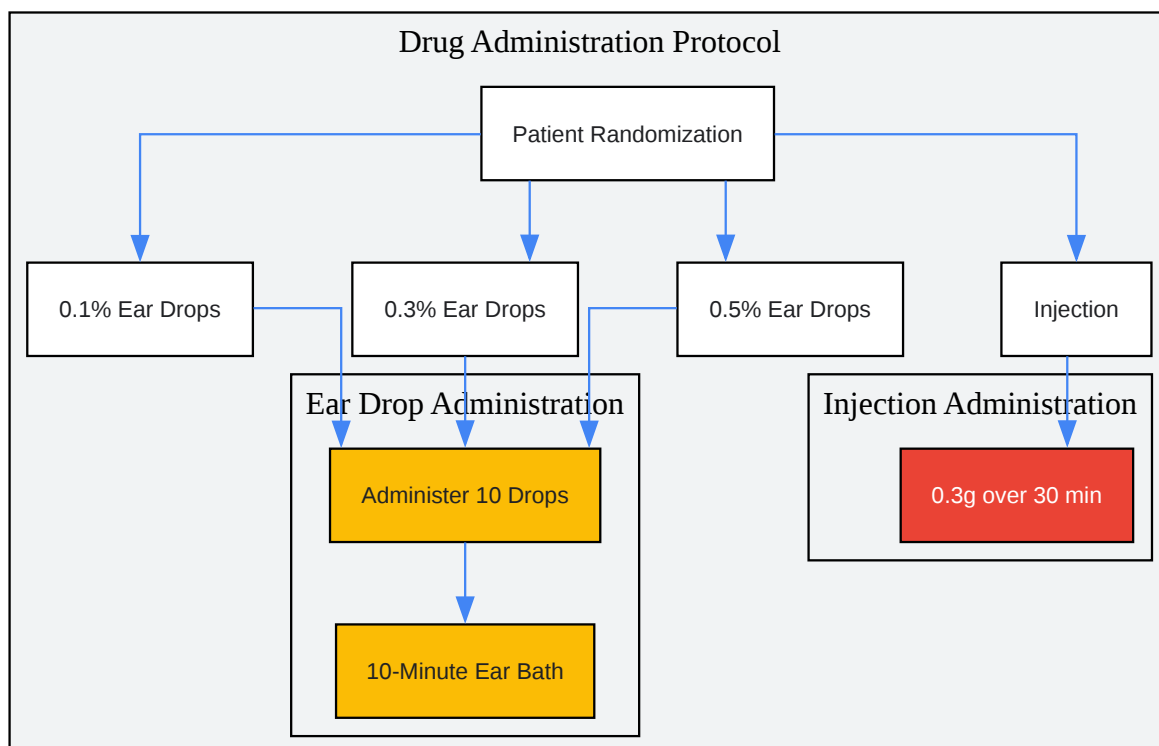


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Patient Screening and Enrollment Workflow.

Protocol 2: Drug Administration

- Randomization: Assign enrolled patients to one of the four treatment arms in a randomized manner.^[1]
- Ear Drop Administration (Experimental Arms):
 - Position the patient appropriately for ear drop instillation.
 - Administer 10 drops of the assigned concentration (0.1%, 0.3%, or 0.5%) of **Pazufloxacin** Mesilate ear drops into the affected ear.^{[1][2][5]}
 - Instruct the patient to remain in position for a 10-minute ear bath to ensure adequate contact time.^{[1][2][5]}
- Injection Administration (Comparator Arm):
 - Administer 0.3g of **Pazufloxacin** mesilate via ventricular injection over a period of 30 minutes.^{[1][2][5]}



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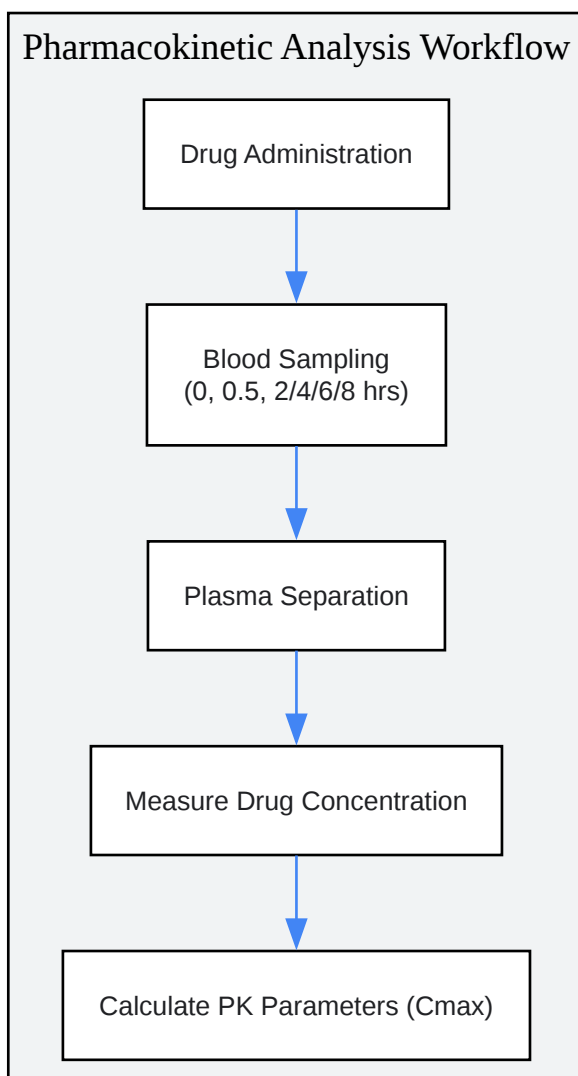
Drug Administration Workflow.

Protocol 3: Safety and Tolerability Assessment

- Vital Signs Monitoring: Monitor vital signs (e.g., blood pressure, heart rate, temperature, respiratory rate) at predefined intervals over a 24-hour period.[5]
- Adverse Event Monitoring: Continuously monitor patients for any adverse events (AEs) and serious adverse events (SAEs) for 24 hours post-administration.[5]
- Data Recording: Document all vital signs and AEs/SAEs in the patient's case report form.

Protocol 4: Pharmacokinetic Analysis

- Blood Sampling: Collect blood samples at specified time points: 0 (pre-dose), 0.5 hours, and at one of the following time points: 2, 4, 6, or 8 hours post-administration.[5]
- Sample Processing: Process the collected blood samples to separate plasma.
- Bioanalysis: Analyze the plasma samples to determine the concentration of **pazufloxacin mesilate**.
- Data Analysis: Calculate pharmacokinetic parameters, including C_{max} (maximum plasma concentration), based on the concentration-time data.[5]



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Pharmacokinetic Analysis Workflow.

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